5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide is a compound that has been researched extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide involves the inhibition of certain enzymes and proteins that are crucial for the growth and survival of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It also has antioxidative and anti-inflammatory effects in the brain, which can help prevent neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, its neuroprotective effects may also limit its use in certain experiments where these effects are not desirable.
Future Directions
There are several future directions for the research of 5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide. One possible direction is to further explore its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, the synthesis of analogs of this compound could lead to the discovery of even more potent and selective compounds for various diseases.
Synthesis Methods
The synthesis of 5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide involves the reaction of 2-aminothiophene-5-carboxylic acid with pyrrolidine and 4-(dimethylamino)pyrimidin-5-ylmethanol in the presence of a coupling agent. The resulting product is then treated with formaldehyde to obtain the final compound.
Scientific Research Applications
The potential therapeutic applications of 5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide have been explored in various scientific studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(aminomethyl)-N-(4-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c15-7-10-3-4-12(21-10)14(20)18-11-8-16-9-17-13(11)19-5-1-2-6-19/h3-4,8-9H,1-2,5-7,15H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROYBVXTOMCPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC=C2NC(=O)C3=CC=C(S3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.